REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([CH3:10])=[C:8]([CH3:11])[CH:7]=[C:6]([N+:12]([O-:14])=[O:13])[C:5]=1OC)([O-:3])=[O:2].[Cl-].[Cl-].[Ca+2].[CH2:20]([CH:22]([NH2:25])[CH2:23][CH3:24])[CH3:21]>>[CH2:20]([CH:22]([NH:25][C:5]1[C:6]([N+:12]([O-:14])=[O:13])=[CH:7][C:8]([CH3:11])=[C:9]([CH3:10])[C:4]=1[N+:1]([O-:3])=[O:2])[CH2:23][CH3:24])[CH3:21] |f:1.2.3|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1C)C)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)N
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at a temperature of 25°-30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the new product formed
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)NC1=C(C(=C(C=C1[N+](=O)[O-])C)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |